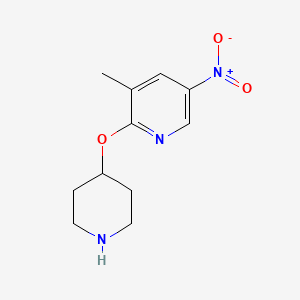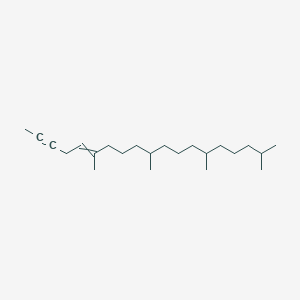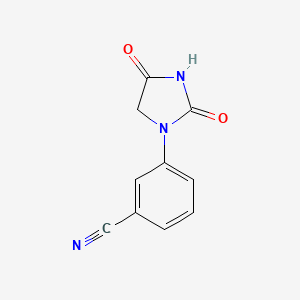
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol
Übersicht
Beschreibung
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is an organic compound that features a pyridine ring substituted with a bromine atom at the second position and a chlorophenyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol typically involves the reaction of 2-bromo-3-pyridinecarboxaldehyde with 2-chlorophenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2-Bromo-pyridin-3-yl)-(2-chlorophenyl)-ketone.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield (2-Methoxy-pyridin-3-yl)-(2-chlorophenyl)-methanol.
Wissenschaftliche Forschungsanwendungen
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Bromopyridin-3-yl)(2-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-pyridin-3-yl)-(2-fluorophenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-methylphenyl)-methanol
- (2-Bromo-pyridin-3-yl)-(2-nitrophenyl)-methanol
Uniqueness
(2-Bromopyridin-3-yl)(2-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
622372-79-6 |
|---|---|
Molekularformel |
C12H9BrClNO |
Molekulargewicht |
298.56 g/mol |
IUPAC-Name |
(2-bromopyridin-3-yl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C12H9BrClNO/c13-12-9(5-3-7-15-12)11(16)8-4-1-2-6-10(8)14/h1-7,11,16H |
InChI-Schlüssel |
MKFRQTIIQNCJLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=C(N=CC=C2)Br)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8524809.png)
![[2-(3-Bromo-benzo[b]thiophen-2-yl)-ethyl]-dimethyl-amine](/img/structure/B8524815.png)

![5-[(4-Nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B8524838.png)








